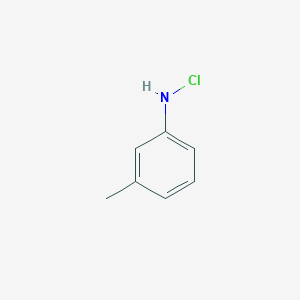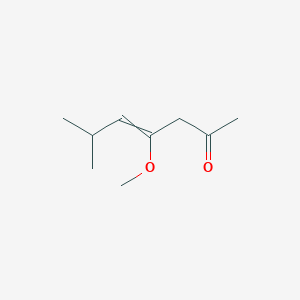![molecular formula C19H18N2S B14619453 N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine CAS No. 59996-00-8](/img/structure/B14619453.png)
N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine is a chemical compound known for its unique structure and properties. It belongs to the class of phenothiazines, which are heterocyclic compounds containing sulfur and nitrogen atoms in their structure. Phenothiazines have been widely studied for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones, followed by cyclization and methylation reactions. The Wohl–Aue method and Beirut method are often employed for the synthesis of phenothiazine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium, and multicomponent approaches are common in industrial settings to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines and other reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce various amines .
Applications De Recherche Scientifique
N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: Its derivatives are studied for their antimicrobial and antitumor properties.
Medicine: Phenothiazine derivatives are explored for their potential use in treating diseases such as tuberculosis and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine involves its interaction with molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting cellular processes. For example, it may inhibit the activity of cyclooxygenases (COX-1 and COX-2), leading to anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: A parent compound with similar structure but different functional groups.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative used as an antihistamine.
Uniqueness
N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine is unique due to its specific methylation pattern and structural configuration, which confer distinct chemical and biological properties compared to other phenothiazine derivatives .
Propriétés
Numéro CAS |
59996-00-8 |
|---|---|
Formule moléculaire |
C19H18N2S |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
N,N,12-trimethylbenzo[a]phenothiazin-9-amine |
InChI |
InChI=1S/C19H18N2S/c1-20(2)14-9-10-16-18(12-14)22-17-11-8-13-6-4-5-7-15(13)19(17)21(16)3/h4-12H,1-3H3 |
Clé InChI |
OMVWIMMFXYRDHQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)N(C)C)SC3=C1C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane](/img/structure/B14619370.png)
![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)
![1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14619385.png)


![3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one](/img/structure/B14619408.png)




![S-[(1-Benzofuran-2-yl)methyl] ethanethioate](/img/structure/B14619430.png)
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol](/img/structure/B14619439.png)

![2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione](/img/structure/B14619448.png)
